Moracin P Moracin P 5-(6-Hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol is a natural product found in Morus lhou, Morus cathayana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 102841-46-3
VCID: VC21285790
InChI: InChI=1S/C19H20O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h4-6,8-10,18,20-22H,3,7H2,1-2H3
SMILES: CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C
Molecular Formula: C19H20O5
Molecular Weight: 328.4 g/mol

Moracin P

CAS No.: 102841-46-3

Cat. No.: VC21285790

Molecular Formula: C19H20O5

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

Moracin P - 102841-46-3

Specification

Description 5-(6-Hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol is a natural product found in Morus lhou, Morus cathayana, and other organisms with data available.
CAS No. 102841-46-3
Molecular Formula C19H20O5
Molecular Weight 328.4 g/mol
IUPAC Name 5-(6-hydroxy-7,7-dimethyl-3a,4,5,6-tetrahydrofuro[3,2-g]chromen-2-yl)benzene-1,3-diol
Standard InChI InChI=1S/C19H20O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h4-6,8-10,18,20-22H,3,7H2,1-2H3
Standard InChI Key OXSJQIXSXQJWOZ-UHFFFAOYSA-N
Isomeric SMILES CC1([C@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C
SMILES CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C
Canonical SMILES CC1(C(CC2=C(O1)C=C3C(C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator